1-(3-Benzenesulfonyl-benzenesulfonyl)-piperidine
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Overview
Description
1-(3-Benzenesulfonyl-benzenesulfonyl)-piperidine is a complex organic compound characterized by the presence of two benzenesulfonyl groups attached to a piperidine ring
Preparation Methods
The synthesis of 1-(3-Benzenesulfonyl-benzenesulfonyl)-piperidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of piperidine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonylated product. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(3-Benzenesulfonyl-benzenesulfonyl)-piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding sulfonamide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl groups, forming new compounds with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, sulfonamide, and substituted derivatives.
Scientific Research Applications
1-(3-Benzenesulfonyl-benzenesulfonyl)-piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Benzenesulfonyl-benzenesulfonyl)-piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with biological molecules, leading to the inhibition or activation of certain enzymes or receptors. This compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
1-(3-Benzenesulfonyl-benzenesulfonyl)-piperidine can be compared with other similar compounds such as:
1,3-Bis(benzenesulfonyl)benzene: This compound has a similar structure but lacks the piperidine ring, which may result in different chemical and biological properties.
4-[3-(Benzenesulfonyl)benzenesulfonyl]morpholine: This compound contains a morpholine ring instead of a piperidine ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its dual benzenesulfonyl groups attached to a piperidine ring, providing a distinct set of chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c19-23(20,15-8-3-1-4-9-15)16-10-7-11-17(14-16)24(21,22)18-12-5-2-6-13-18/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBSVVTYSRQCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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